![molecular formula C20H31N3O2 B2864936 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309541-95-3](/img/structure/B2864936.png)
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the pyridazinone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and physiological effects:
Studies have shown that 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Neuroprotection: The compound has been shown to protect neurons from damage caused by oxidative stress and other factors.
3. Anti-inflammatory activity: The compound has been shown to reduce inflammation in various tissues and organs.
实验室实验的优点和局限性
There are several advantages and limitations associated with the use of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one in lab experiments. Some of the advantages include:
1. Diverse biological activities: The compound has been shown to have diverse biological activities, making it a useful tool for studying various diseases and conditions.
2. Low toxicity: The compound has been shown to have low toxicity, making it safe for use in lab experiments.
Some of the limitations include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for lab experiments.
2. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one. Some of the key areas of focus include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new derivatives: The development of new derivatives of the compound may lead to the discovery of more potent and selective compounds with improved biological activities.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with diverse biological activities that has shown promise in various areas of medicine. Further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives for potential clinical use.
合成方法
The synthesis of 6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of 2-cyclopentylacetylpyridine with tert-butyl nitrite, followed by the reaction with piperidine and hydrazine hydrate. The final product is obtained after purification and characterization.
科学研究应用
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various areas of medicine. Some of the key research areas include:
1. Cancer research: The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Neuroprotection: Studies have shown that the compound has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)17-8-9-18(24)23(21-17)16-10-12-22(13-11-16)19(25)14-15-6-4-5-7-15/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXXNZRYNQQVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

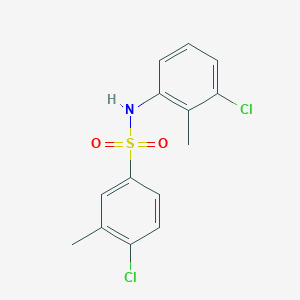
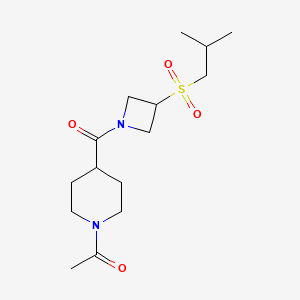
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)
![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)
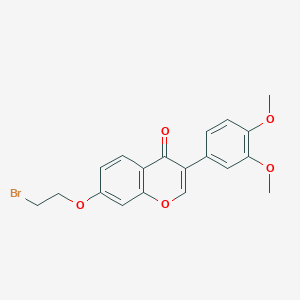
![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)
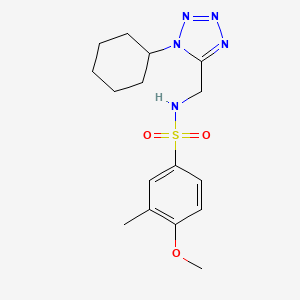
![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)

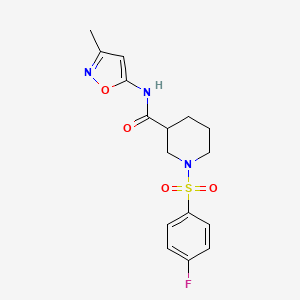
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
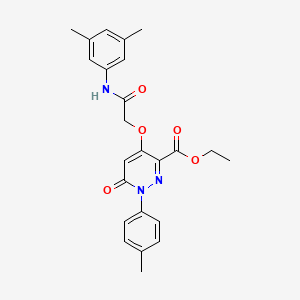
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)